N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-methylphenyl group attached to a benzamide structure, with a 2-oxopyrrolidin-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with an appropriate amine, such as aniline, under acidic conditions to form the amide bond.
Introduction of the 2-oxopyrrolidin-1-yl Group: The 2-oxopyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide core with a suitable pyrrolidinone derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyrrolidinone moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide can be compared with other benzamide derivatives and pyrrolidinone-containing compounds. Similar compounds include:
N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)acetamide: Differing by the presence of an acetamide group instead of a benzamide group.
N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)propionamide: Differing by the presence of a propionamide group.
N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)butyramide: Differing by the presence of a butyramide group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-5-2-7-15(11-13)19-18(22)14-6-3-8-16(12-14)20-10-4-9-17(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQVQWKNALQHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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